(GLN11)-AMYLOID BETA-PROTEIN (1-28) is a synthetic analog of the amyloid beta peptide, specifically modified at the eleventh position where glutamic acid is replaced by glutamine. This peptide is significant in Alzheimer's disease research, as amyloid beta peptides are known to aggregate and form plaques that are characteristic of this neurodegenerative disorder. The (GLN11)-variant retains structural similarities to the full-length amyloid beta peptide and is used to study its biological effects and mechanisms.
The (GLN11)-AMYLOID BETA-PROTEIN (1-28) can be synthesized through solid-phase peptide synthesis techniques. It is commercially available from various suppliers, including Sigma-Aldrich and Echelon Biosciences, which provide detailed specifications regarding its purity and usage in research.
This compound falls under the category of peptides, specifically as a fragment of amyloid beta proteins. It is classified as a neurotoxic peptide, implicated in the pathogenesis of Alzheimer's disease due to its role in plaque formation and cognitive impairment.
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is typically characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structure.
The molecular structure of (GLN11)-AMYLOID BETA-PROTEIN (1-28) reveals a predominantly alpha-helical conformation, particularly between residues 12 and 28. This structural arrangement is crucial for its interaction with other molecules, such as heparan sulfate proteoglycans.
The three-dimensional structure indicates that the side chains of histidine-13 and lysine-16 are in close proximity, suggesting potential binding interactions that may influence biological activity.
The (GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo several chemical reactions, primarily involving aggregation into fibrillar structures under physiological conditions. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions like copper or zinc.
Studies have shown that the presence of cholesterol can affect the membrane insertion of amyloid beta peptides, influencing their aggregation behavior. Additionally, modifications at specific residues can alter their neurotoxic properties.
The mechanism by which (GLN11)-AMYLOID BETA-PROTEIN (1-28) exerts its effects involves binding to neuronal membranes, leading to disruptions in cellular signaling pathways associated with memory and cognition. This peptide has been shown to induce amnesia in animal models when administered shortly after learning tasks.
Research indicates that this specific fragment can impair memory processing without affecting older memories, highlighting its role in acute cognitive deficits related to Alzheimer's disease pathology.
The chemical properties include a tendency to form aggregates under certain conditions, which is critical for understanding its role in amyloid plaque formation. The hydrophilicity of this peptide influences its interactions with other biomolecules in biological systems.
The (GLN11)-AMYLOID BETA-PROTEIN (1-28) has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3